molecular formula C13H17NO3 B4180494 N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide

N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide

Cat. No.: B4180494
M. Wt: 235.28 g/mol
InChI Key: IIRNILLVWLGBEI-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide is an organic compound with a molecular formula of C13H17NO3 This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide typically involves the reaction of 4-methoxy-2-methylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 4-hydroxy-2-methylphenyl derivatives.

    Reduction: Formation of N-(4-methoxy-2-methylphenyl)tetrahydro-2-furanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The tetrahydrofuran ring provides structural rigidity, which can enhance the compound’s stability and bioavailability. The carboxamide linkage allows for hydrogen bonding interactions with biological macromolecules, facilitating its activity.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide
  • N-(4-methylphenyl)tetrahydro-2-furancarboxamide
  • N-(4-ethoxyphenyl)tetrahydro-2-furancarboxamide

Comparison: N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-8-10(16-2)5-6-11(9)14-13(15)12-4-3-7-17-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRNILLVWLGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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